molecular formula C12H9N3O2 B2990649 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 131985-96-1

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

Cat. No.: B2990649
CAS No.: 131985-96-1
M. Wt: 227.223
InChI Key: NZHMMNKFGWXTQH-UHFFFAOYSA-N
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Description

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the oxazole ring, followed by further functionalization to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 5-Amino-pyrazoles
  • 2-(Pyridin-2-yl) Pyrimidine Derivatives

Uniqueness

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is unique due to its fused oxazole and pyridine rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMMNKFGWXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327879
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131985-96-1
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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